molecular formula C19H24ClN3O2 B13424076 5-Hydroxybenzydamine Hydrochloride

5-Hydroxybenzydamine Hydrochloride

Cat. No.: B13424076
M. Wt: 361.9 g/mol
InChI Key: KXCCGANRGMOPNC-UHFFFAOYSA-N
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Description

5-Hydroxybenzydamine Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for the treatment of inflammatory conditions in the mouth and throat, such as sore throats and mouth ulcers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxybenzydamine Hydrochloride typically involves the hydroxylation of benzydamine. The process begins with the preparation of benzydamine, which is synthesized through the reaction of 3-dimethylaminopropylamine with benzyl chloride to form 3-dimethylaminopropyl benzylamine. This intermediate is then reacted with 3-chloroperbenzoic acid to form benzydamine. The hydroxylation of benzydamine is achieved using a suitable hydroxylating agent under controlled conditions to yield 5-Hydroxybenzydamine .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxybenzydamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of 5-Hydroxybenzydamine .

Scientific Research Applications

5-Hydroxybenzydamine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

5-Hydroxybenzydamine Hydrochloride exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxybenzydamine Hydrochloride is unique due to its enhanced anti-inflammatory and analgesic properties compared to benzydamine. The presence of the hydroxyl group increases its potency and efficacy in treating inflammatory conditions .

Properties

Molecular Formula

C19H24ClN3O2

Molecular Weight

361.9 g/mol

IUPAC Name

1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol;hydrochloride

InChI

InChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H

InChI Key

KXCCGANRGMOPNC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl

Origin of Product

United States

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